1-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea
CAS No.: 337531-29-0
Cat. No.: VC4674535
Molecular Formula: C13H18N4O3S
Molecular Weight: 310.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 337531-29-0 |
|---|---|
| Molecular Formula | C13H18N4O3S |
| Molecular Weight | 310.37 |
| IUPAC Name | 1-(2-morpholin-4-ylethyl)-3-(4-nitrophenyl)thiourea |
| Standard InChI | InChI=1S/C13H18N4O3S/c18-17(19)12-3-1-11(2-4-12)15-13(21)14-5-6-16-7-9-20-10-8-16/h1-4H,5-10H2,(H2,14,15,21) |
| Standard InChI Key | LYLIPYDOCVRBDW-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
1-[2-(Morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea is an organic compound featuring a thiourea functional group, which includes a carbonyl (C=O) group bonded to a sulfur atom (S). Its chemical formula is C13H18N4O3S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur . The structure includes a morpholine ring attached to an ethyl group and a para-nitrophenyl moiety. These structural components contribute significantly to its unique properties and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps that can be optimized for desired yields and purity levels. While specific synthetic routes are not detailed here due to the lack of comprehensive information from reliable sources, thiourea derivatives generally require careful handling of reactants like morpholine derivatives and nitroanilines.
Biological Activity
Thiourea derivatives exhibit a wide range of biological activities due to their structural versatility. For 1-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea, interaction studies with biological targets are crucial for understanding its mechanism of action.
Comparison with Similar Compounds
Several compounds share structural similarities but exhibit different properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Nitrophenyl)-3-thiourea | Contains a nitrophenyl group | Known for strong antibacterial activity |
| 1-Morpholino)-3-thiourea | Morpholine ring without nitro substitution | Exhibits different biological activity profiles |
| 1-[2-(Pyridin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea | Pyridine instead of morpholine | Potentially different pharmacokinetics |
These comparisons highlight the unique characteristics imparted by the morpholine and nitrophenyl substitutions in 1-[2-(morpholin-4-yl)ethyl]-3-((nitrophnyl))thiourea, influencing its biological activity.
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